molecular formula C19H17N3O2S B2703530 4-cyano-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868369-42-0

4-cyano-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2703530
CAS RN: 868369-42-0
M. Wt: 351.42
InChI Key: NXSRTERBRFNQPB-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-cyano-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen, and sulfur . It also has a cyano group (-CN), an ethyl group (-C2H5), a methoxy group (-OCH3), and an amide group (CONH2).


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the cyano group might undergo transformations such as reduction to an amine, or the benzothiazole ring might participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Anti-Inflammatory Properties

Compounds with a benzothiazole structure have been found to exhibit anti-inflammatory properties . A study published in the Journal of the Iranian Chemical Society discussed the design, synthesis, characterization, and analysis of anti-inflammatory properties of novel benzothiazole derivatives . The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring showed the highest IC50 values for COX-1 inhibition . This suggests that (Z)-4-cyano-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide may also have potential anti-inflammatory applications.

Pharmaceutical Intermediates

Benzothiazole derivatives are often used as intermediates in the synthesis of various pharmaceutical compounds . They can be used in the production of drugs with a wide range of therapeutic effects, including anti-inflammatory, antifungal, antibacterial, antiviral, anticancer, and antidiabetic effects . Therefore, (Z)-4-cyano-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide could potentially be used as an intermediate in the synthesis of various pharmaceutical compounds.

Material Science

Benzothiazole derivatives are also used in material science, particularly in the development of organic semiconductors . These compounds can be used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) . Therefore, (Z)-4-cyano-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide could potentially be used in the development of these types of materials.

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For example, many benzothiazole derivatives have biological activity and are used in medicinal chemistry .

properties

IUPAC Name

4-cyano-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-4-22-16-15(24-3)10-5-12(2)17(16)25-19(22)21-18(23)14-8-6-13(11-20)7-9-14/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSRTERBRFNQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-cyano-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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